Tri-Halogen Pattern: Unique Orthogonal Reactivity
4-Bromo-5-chloro-6-fluoro-1H-indazole is the only commercially cataloged indazole building block carrying Br, Cl, and F simultaneously on the benzenoid ring at positions 4, 5, and 6 respectively. The closest comparator, 5-chloro-6-fluoro-1H-indazole (CAS 1305207-97-9), possesses only two halogens (Cl, F) and lacks the C4 bromine handle entirely, meaning it cannot undergo C4-selective cross-coupling without additional synthetic steps. The tri-halogenated scaffold provides three chemically differentiated exit vectors: C4-Br for Pd-catalyzed couplings, C5-Cl for SNAr or differentiated cross-coupling, and C6-F for electronic tuning. A patent describing HPK1 inhibitor synthesis explicitly uses this compound as a starting material, converting it via nitration at C7 to 4-bromo-5-chloro-6-fluoro-7-nitro-1H-indazole [1]. Similarly, a KRAS G12C inhibitor patent specifies this compound as the product of a key cyclization step from 2-methyl-3-bromo-5-fluoroaniline [2].
| Evidence Dimension | Number of chemically addressable halogen handles |
|---|---|
| Target Compound Data | 3 (Br at C4, Cl at C5, F at C6) |
| Comparator Or Baseline | 5-Chloro-6-fluoro-1H-indazole (CAS 1305207-97-9): 2 (Cl at C5, F at C6); 4-Bromo-1H-indazole (CAS 186407-74-9): 1 (Br at C4); 6-Bromo-5-chloro-1H-indazole: 2 (Br at C6, Cl at C5); 4,6-Dichloro-1H-indazole: 2 (Cl at C4, Cl at C6). No single commercially available indazole building block matches the Br/Cl/F triad at the 4,5,6-positions. |
| Quantified Difference | 1–2 additional functional handles vs. all nearest commercially available comparators |
| Conditions | Structural comparison based on commercial catalog data (Aladdin, Fluorochem, ChemShuttle, XcessBio) |
Why This Matters
Each additional differentiated halogen handle geometrically multiplies the accessible chemical space in parallel library synthesis, making this compound irreplaceable for SAR campaigns requiring sequential, site-selective derivatization.
- [1] 1ST BIOTHERAPEUTICS INC. Indazoles as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors and Methods Using Same. US Patent Application US20220098193A1. Filed 2021-09-27. Describes 4-bromo-5-chloro-6-fluoro-1H-indazole as a starting material for nitration to 4-bromo-5-chloro-6-fluoro-7-nitro-1H-indazole. View Source
- [2] Shanghai Dino Pharmaceutical Technology Co. Ltd. KRAS G12C Inhibitors and Applications Thereof. Chinese Patent CN112574224A. Published 2021-03-30. Describes 4-bromo-5-chloro-6-fluoro-1H-indazole as a cyclization product from 2-methyl-3-bromo-5-fluoroaniline. View Source
